7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWYGAWGUCQKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions are usually mild, and the yields are generally good to excellent.
Chemical Reactions Analysis
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, catalysts like DABCO, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is primarily recognized for its potential therapeutic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the thiazine ring can enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
There is ongoing research into the anticancer properties of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific derivatives have shown promise in targeting cancer cell lines effectively.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is thought to modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.
Materials Science
In addition to its medicinal applications, 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine plays a role in materials science.
Dyes and Pigments
This compound is utilized as a dye in various applications due to its vibrant color properties and stability. It finds use in textiles and plastics where colorfastness is critical.
Antioxidants
In rubber and elastomer industries, 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine acts as an antioxidant. Its ability to scavenge free radicals helps improve the durability and lifespan of rubber products.
Industrial Applications
The compound's unique chemical properties make it valuable in several industrial processes.
Synthesis of Other Compounds
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine serves as a building block in organic synthesis. It is used to create more complex molecules that can be employed in pharmaceuticals and agrochemicals.
Chemical Intermediates
As a chemical intermediate, it plays a crucial role in the production of various specialty chemicals used across different sectors.
Applications Overview
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs |
| Materials Science | Dyes for textiles and plastics |
| Industrial Applications | Antioxidants for rubber products |
| Synthesis | Building block for complex organic compounds |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of synthesized derivatives of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine against resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to standard antibiotics.
Case Study 2: Neuroprotective Mechanisms
Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that treatment with 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine reduced cell death significantly compared to untreated controls.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Bromine vs.
- Sulfur vs. Oxygen : Replacing sulfur with oxygen (oxazine analogs) diminishes thiazine’s aromaticity and biological potency, likely due to reduced π-electron delocalization .
- Extended Fused Rings: Compounds like benzo[b]cyclohepta[e][1,4]thiazine exhibit unique UV-protective properties, suggesting that ring expansion can confer novel bioactivities .
Commercial Availability and Purity
Biological Activity
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8BrNS
- Molecular Weight : 230.12 g/mol
- CAS Number : 193414-60-7
The compound features a bromine atom at the 7-position and a thiazine ring structure, which is critical for its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazines, including 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:
| Microorganism | Activity | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 10.5 |
| Escherichia coli | Antibacterial | 15.2 |
| Candida albicans | Antifungal | 12.8 |
These findings suggest that the compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria and fungi .
2. Anticancer Potential
Studies have indicated that this compound may possess anticancer properties. In assays using various cancer cell lines, significant cytotoxic effects were observed:
| Cancer Cell Line | Activity | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | Cytotoxicity | 25.0 |
| HeLa (Cervical Cancer) | Cytotoxicity | 30.5 |
| A549 (Lung Cancer) | Cytotoxicity | 28.0 |
The mechanism appears to involve apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives against neurodegenerative diseases:
- Compounds similar to 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 7-Bromo derivative | 0.025 |
| Donepezil (reference) | 0.021 |
This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .
The biological activity of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell walls and interference with metabolic pathways.
- Anticancer Activity : Induction of apoptosis through caspase activation and modulation of signaling pathways involved in cell survival.
- Neuroprotection : Inhibition of AChE and reduction of oxidative stress markers in neuronal cells.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on a series of benzothiazine derivatives showed that modifications at the bromine position enhanced antimicrobial efficacy against resistant strains. -
Cytotoxicity Assessment :
In vitro tests on human cancer cell lines demonstrated that the compound induced significant cytotoxicity through apoptotic pathways, suggesting its potential as a chemotherapeutic agent. -
Neuroprotective Evaluation :
A recent evaluation highlighted the compound's ability to cross the blood-brain barrier, making it a promising candidate for further development in neurodegenerative disease therapies.
Q & A
Q. What are the established synthetic routes for 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine?
The compound is typically synthesized via cyclization and halogenation strategies. For example, biphasic reactions (water-chloroform) at low temperatures (0°C) with sodium hypochlorite as an oxidizing agent have been used to generate structurally related benzothiazine derivatives. Key steps include allylation of intermediates and purification via column chromatography (hexane/ethyl acetate, 80:20) . Multi-step protocols involving esterification, nitration, and reductive cyclization are also documented for analogous nitro-substituted benzothiazines .
Q. How is structural characterization of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine performed?
Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and bromine positioning.
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in studies of similar dihydrobenzothiazines .
- Mass spectrometry (LC/MS) : To verify molecular weight and fragmentation patterns .
Q. What biological activities are associated with benzothiazine derivatives?
Benzothiazines exhibit diverse bioactivities, including:
- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .
- Enzyme inhibition : 15-lipoxygenase inhibition (IC values reported for pyrimido-benzothiazine derivatives) .
- Receptor modulation : Alpha2C adrenoreceptor agonism, as seen in structurally related 3,4-dihydro-2H-benzo[1,4]thiazines .
Advanced Research Questions
Q. What reaction mechanisms govern the cycloaddition of benzothiazine intermediates?
Cycloaddition reactions, such as those between oximes and allylated benzothiazines, proceed via a [3+2] dipolar mechanism under biphasic conditions. The reaction is temperature-sensitive, requiring strict control at 0°C to avoid side products. Sodium hypochlorite acts as both an oxidant and phase-transfer catalyst .
Q. How can synthetic yields be optimized for halogenated benzothiazines?
Key factors include:
- Solvent system : Biphasic chloroform/water improves reaction efficiency by stabilizing intermediates .
- Catalyst choice : Transition-metal catalysts (e.g., Pd for Suzuki coupling) enhance bromine substitution in derivatization steps .
- Purification : Gradient elution in column chromatography (e.g., hexane to ethyl acetate) maximizes isolate purity (yields up to 74% reported) .
Q. How do substituents influence the reactivity of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine?
Substituents at the 3- and 4-positions significantly alter electronic and steric properties:
Q. How can contradictions in bioactivity data for benzothiazine derivatives be resolved?
Discrepancies often arise from:
Q. What purification challenges arise during scale-up synthesis?
Common issues include:
Q. What strategies enable derivatization of the bromine moiety for SAR studies?
The bromine atom serves as a handle for:
Q. How can computational methods predict the stability of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine?
Molecular dynamics simulations and DFT calculations assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
